molecular formula C19H23N5O2 B2843131 7-benzyl-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 359697-72-6

7-benzyl-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Numéro de catalogue B2843131
Numéro CAS: 359697-72-6
Poids moléculaire: 353.426
Clé InChI: OVUDDARRDWJDFN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-benzyl-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that has been the subject of extensive research in recent years. This compound is commonly referred to as BRL-15572 and is known for its potential use in the treatment of various diseases.

Mécanisme D'action

BRL-15572 acts as a selective antagonist at the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. This system is involved in the regulation of mood, motivation, and reward. By blocking the D3 receptor, BRL-15572 can reduce the rewarding effects of drugs of abuse and may be useful in the treatment of addiction.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a number of biochemical and physiological effects. It has been found to reduce the locomotor activity of rats, indicating a potential sedative effect. It has also been shown to reduce the reinforcing effects of cocaine and amphetamine, suggesting a potential use in the treatment of addiction. BRL-15572 has also been shown to have anxiolytic and antidepressant effects in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of BRL-15572 is its selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation is that it has relatively low potency, which can make it difficult to achieve the desired effects at low concentrations. Another limitation is that it has poor solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for research on BRL-15572. One area of interest is its potential use in the treatment of addiction. Further studies are needed to determine its efficacy in reducing drug-seeking behavior in humans. Another area of interest is its potential use in the treatment of depression and anxiety disorders. Further studies are needed to determine its safety and efficacy in humans. Additionally, further studies are needed to improve the potency and solubility of BRL-15572, which could make it a more useful tool for studying the dopamine D3 receptor.

Méthodes De Synthèse

The synthesis of BRL-15572 involves a multi-step process that begins with the reaction of 2,6-dioxopurine with benzylamine to form 7-benzyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. This intermediate is then reacted with piperidine to obtain the final product, 7-benzyl-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione. The purity of the final product can be improved by recrystallization.

Applications De Recherche Scientifique

BRL-15572 has been extensively studied for its potential use in the treatment of various diseases such as anxiety disorders, depression, and schizophrenia. It has been found to act as a selective antagonist at the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. BRL-15572 has also been shown to have potential in the treatment of drug addiction, as it can reduce the rewarding effects of drugs such as cocaine and amphetamine.

Propriétés

IUPAC Name

7-benzyl-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-21-16-15(17(25)22(2)19(21)26)24(13-14-9-5-3-6-10-14)18(20-16)23-11-7-4-8-12-23/h3,5-6,9-10H,4,7-8,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUDDARRDWJDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-benzyl-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.